molecular formula C12H15F2N5 B15509283 (3S,4R)-3-[5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine

(3S,4R)-3-[5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine

Cat. No.: B15509283
M. Wt: 267.28 g/mol
InChI Key: CBYJMKWBAAQOPJ-UHFFFAOYSA-N
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Description

(3S,4R)-3-[5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine is a novel chemical entity designed for preclinical research, featuring the biologically active 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. The TP core is isoelectronic with purines, allowing derivatives to function as effective bioisosteres in medicinal chemistry, particularly in targeting ATP-binding sites of kinases and other enzymes critical in disease pathways . This structural characteristic makes TP-based compounds a versatile tool in drug discovery. Research into TP derivatives has highlighted their significant potential in oncology. These compounds have been investigated as inhibitors for various cancer-related targets, including cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K) . Furthermore, recent preclinical studies on specific TP-based compounds, such as WS-716, have demonstrated their efficacy as highly potent and specific P-glycoprotein (P-gp) inhibitors. P-gp is an ATP-dependent efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells, and its inhibition is a validated strategy to re-sensitize tumors to chemotherapeutic agents . The stereospecific (3S,4R)-4-methylpiperidine moiety in this compound is intended to provide a defined three-dimensional structure for targeted interaction with biological proteins. This reagent is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, storage, and handling.

Properties

Molecular Formula

C12H15F2N5

Molecular Weight

267.28 g/mol

IUPAC Name

5-(difluoromethyl)-7-(4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H15F2N5/c1-7-2-3-15-5-8(7)10-4-9(11(13)14)18-12-16-6-17-19(10)12/h4,6-8,11,15H,2-3,5H2,1H3

InChI Key

CBYJMKWBAAQOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C2=CC(=NC3=NC=NN23)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Triazolo[1,5-a]Pyrimidine Core

The difluoromethyl group at position 5 distinguishes this compound from analogs with trifluoromethyl (e.g., 1-(5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid, ) or unfluorinated substituents. Key comparisons include:

Compound Substituent at Position 5 Piperidine Substituents Key Properties
Target Compound Difluoromethyl 4-Methyl (3S,4R) Enhanced metabolic stability, moderate polarity
1-(5-(Trifluoromethyl)-[...]-acid Trifluoromethyl 4-Carboxylic acid Higher acidity, improved water solubility
4n () Trifluoromethyl N/A (dihydropyrazolo core) Lower steric hindrance, herbicidal activity
D2-2f () Hydroxyl Pyridin-2-ylmethyl Increased hydrogen-bonding capacity
  • Fluorination Impact : Difluoromethyl (-CF2H) balances lipophilicity and electronic effects compared to trifluoromethyl (-CF3), which increases electronegativity but reduces solubility .

Key Research Findings

  • Additive Efficiency : 4,4’-Trimethylenedipiperidine () improves synthetic yields (up to 85–92%) for triazolopyrimidines under green conditions, highlighting its relevance to scalable production of the target compound.
  • Steric and Electronic Trends : Methyl groups on piperidine (e.g., 4-methyl in the target compound) improve thermal stability compared to unsubstituted analogs, as seen in and .

Q & A

What synthetic methodologies are optimal for preparing triazolo-pyrimidine derivatives like (3S,4R)-3-[5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine?

Basic Research Focus:
Triazolo-pyrimidine cores are typically synthesized via cyclocondensation of 1,2,4-triazol-5-amine with α,β-unsaturated ketones or via Michael addition reactions. For derivatives with piperidine substituents (e.g., the target compound), post-functionalization of the triazolo-pyrimidine scaffold is required. Key steps include:

  • Solvent Systems: Ethanol/water mixtures (1:1 v/v) under reflux are effective for eco-friendly synthesis .
  • Catalysts/Additives: 4,4’-Trimethylenedipiperidine (TMDP) enhances reaction efficiency due to its Lewis base sites and hydrogen-bonding capacity, replacing toxic piperidine .
  • Work-up: Simple filtration and crystallization (e.g., using ethanol) yield high-purity products .

Advanced Research Focus:
Optimizing stereoselectivity in piperidine substitution (3S,4R configuration) may require chiral catalysts or enantioselective synthetic routes. For example, asymmetric hydrogenation or enzymatic resolution could be explored, though these methods are not detailed in current evidence.

How can researchers resolve contradictions in catalytic efficiency when using TMDP versus traditional bases like piperidine?

Advanced Research Focus:
While TMDP is preferred for its non-flammability and recyclability , some institutions face procurement challenges due to regulatory restrictions on piperidine analogs . To address efficiency gaps:

  • Reaction Kinetics: Compare turnover numbers (TON) and activation energies between TMDP and piperidine in model reactions.
  • Solvent Compatibility: TMDP’s broad liquid range (65°C+) allows solvent-free conditions, reducing side reactions .
  • Recycling Studies: TMDP retains >90% activity after 5 cycles, making it cost-effective despite initial lower reactivity .

What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Basic Research Focus:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of triazolo-pyrimidine and piperidine substituents. For example, coupling constants in 1^1H NMR can distinguish axial/equatorial positions in the piperidine ring .
  • Mass Spectrometry: High-resolution MS validates molecular weight and detects isotopic patterns from difluoromethyl groups .
  • X-ray Crystallography: Resolves absolute stereochemistry (3S,4R), as demonstrated for related pyrazolo-pyrimidines .

Advanced Research Focus:

  • Chiral HPLC: Essential for enantiomeric excess analysis if asymmetric synthesis is attempted.
  • Dynamic NMR: Detects conformational flexibility in the piperidine ring, which may impact binding affinity .

How do structural modifications (e.g., difluoromethyl, piperidine) influence biological activity?

Basic Research Focus:

  • Difluoromethyl Group: Enhances metabolic stability and electronegativity, improving target binding (e.g., enzyme active sites) .
  • Piperidine Substitution: The 3S,4R configuration may optimize steric interactions with hydrophobic pockets in biological targets, as seen in analogous antiviral compounds .

Advanced Research Focus:

  • Molecular Docking: Computational modeling predicts interactions with targets like viral proteases or kinases. For example, fluorophenyl analogs show high affinity for viral proteins via halogen bonding .
  • SAR Studies: Compare analogs (e.g., 5-methyl vs. 5-trifluoromethyl) to quantify effects on potency and selectivity .

What experimental design considerations are critical for in vitro bioactivity assays?

Advanced Research Focus:

  • Solubility Optimization: Use co-solvents like DMSO/water mixtures (<1% DMSO) to maintain compound stability .
  • Control for Autoxidation: Difluoromethyl groups may oxidize under assay conditions; include antioxidants (e.g., BHT) or inert atmospheres .
  • Counteract Fluorescence Interference: Triazolo-pyrimidines may autofluoresce; validate readouts using orthogonal assays (e.g., SPR vs. fluorescence-based) .

How can researchers reconcile discrepancies in reported biological activities of similar triazolo-pyrimidines?

Advanced Research Focus:

  • Meta-Analysis: Compile data from structurally related compounds (e.g., 5-methyl vs. 5-chloro substitutions) to identify trends in IC50_{50} values .
  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability. For example, antiviral activities vary significantly with cell permeability differences .
  • Off-Target Profiling: Use proteome-wide screens to identify unintended interactions that may explain contradictory results .

What safety protocols are recommended for handling this compound?

Basic Research Focus:

  • Hazard Mitigation: While specific data for the compound is lacking, structurally similar triazolo-pyrimidines are classified as low-risk under GHS .
  • PPE: Use nitrile gloves and fume hoods during synthesis to avoid inhalation/contact .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal, as TMDP-containing reactions generate non-hazardous waste .

How can computational chemistry guide the optimization of this compound?

Advanced Research Focus:

  • DFT Calculations: Predict regioselectivity in cyclization steps and stability of intermediates .
  • MD Simulations: Model piperidine ring dynamics to optimize target engagement duration .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability and CYP450 interactions, reducing late-stage attrition .

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